4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone
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Overview
Description
4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinolinone core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone typically involves multiple steps, starting with the preparation of the quinolinone core. One common method involves the cyclization of an appropriate aniline derivative with a suitable carboxylic acid or ester. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group via a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. For example, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity, leading to various physiological effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and methoxyphenyl structure but differ in their core scaffold.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also feature the methoxyphenyl-piperazine motif but have a different core structure.
Uniqueness
The uniqueness of 4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone lies in its combination of a quinolinone core with a piperazine ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C22H23N3O3/c1-23-20-9-4-3-8-18(20)19(15-21(23)26)22(27)25-12-10-24(11-13-25)16-6-5-7-17(14-16)28-2/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
TZSNHSKJRXZNBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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